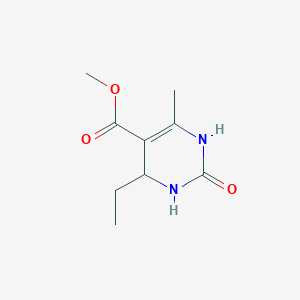

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via solvent-free Biginelli condensation, yielding 73% purity through recrystallization . Its structure features an ethyl group at the N4 position, a methyl group at C6, and a methyl ester at C5 (Figure 1).

Properties

IUPAC Name |

methyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-6-7(8(12)14-3)5(2)10-9(13)11-6/h6H,4H2,1-3H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRPACGURYDQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=C(NC(=O)N1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of ethyl acetoacetate, an aldehyde, and urea in the presence of a catalyst such as hydrochloric acid or PTSA (p-toluenesulfonic acid) under reflux conditions in ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and anticancer activities.

Medicine: Derivatives of this compound are being explored for their neuroprotective and anti-inflammatory properties.

Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Thymidine Phosphorylase (TP) Inhibition

Key Findings :

- Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Demonstrates superior TP inhibition (IC50 = 52.9 µM) compared to the ethyl-methyl analog, highlighting the importance of aromatic substituents for enhanced binding .

- Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Shows moderate cytotoxicity (IC50 = 314.3 ± 0.9 µM) but lower TP inhibition (IC50 = 72 µM), suggesting a trade-off between activity and selectivity .

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits distinct spectral properties (e.g., IR bands at 3238 cm<sup>−1</sup> for –NH and 1710 cm<sup>−1</sup> for ester C=O) but lacks reported TP inhibition data, limiting direct comparison .

Table 1. TP Inhibitory Activity of Selected DHPM Derivatives

| Compound | TP IC50 (µM) | Cytotoxicity (IC50, µM) |

|---|---|---|

| Methyl 4-ethyl-6-methyl-2-oxo-... (target compound) | 387.4 ± 2.0 | NC |

| Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-... | 52.9 | 72 |

| Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... | 72 | 314.3 ± 0.9 |

Substituent Effects :

Physicochemical and Thermodynamic Properties

Solubility :

- The ethyl-methyl derivative shows solubility in isopropanol, ethyl acetate, and benzene, with enthalpy and entropy of mixing calculated at 298 K . This contrasts with naphthalen-2-yl derivatives, which exhibit lower solubility due to bulky aromatic groups .

Spectral Data :

- IR spectra of the target compound feature peaks at 1730 cm<sup>−1</sup> (ester C=O) and 1647 cm<sup>−1</sup> (amide C=O), consistent with DHPM core structure . Methoxymethyl-furan analogs display additional bands at 1656 cm<sup>−1</sup> (amide C=O) and 3238 cm<sup>−1</sup> (–NH), reflecting substituent-specific vibrations .

Biological Activity

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of dihydropyrimidinones. Its biological activity has been a subject of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 260.29 g/mol

- CAS Number : 5395-36-8

- Physical State : Solid

- Melting Point : 206–210 °C

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or its derivatives under acidic conditions. This reaction is known for producing dihydropyrimidinones efficiently and is often followed by further modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds within the dihydropyrimidinone class exhibit significant antimicrobial properties. In vitro studies have demonstrated that methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives show activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the dihydropyrimidinone structure can enhance its antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine induces apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

In a controlled experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in:

- Reduction in Cell Viability : Approximately 70% after 48 hours at a concentration of 50 µM.

- Apoptosis Markers : Increased levels of cleaved caspase-3 and PARP were observed.

The proposed mechanism for the biological activity of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine involves:

- Inhibition of DNA Synthesis : By interfering with enzymes involved in nucleotide synthesis.

- Induction of Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells.

- Activation of Apoptotic Pathways : Triggering cell death in cancerous cells.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.